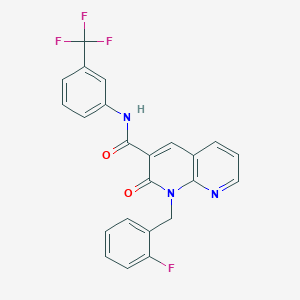

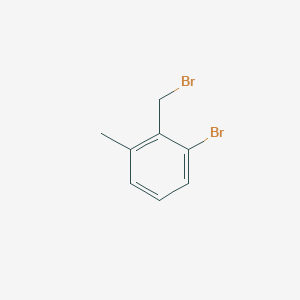

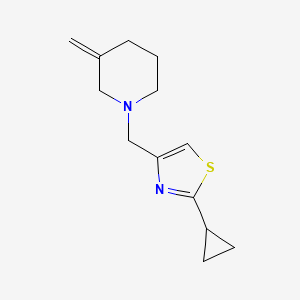

![molecular formula C13H14N2O3 B2492508 1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006487-25-7](/img/structure/B2492508.png)

1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, known for its diverse chemical reactions and potential in various fields due to its unique structural properties. Pyrazoles are heterocyclic aromatic compounds, featuring a 5-membered ring with two adjacent nitrogen atoms, which have been extensively studied for their chemical and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. An improved synthesis method for pyrazole derivatives demonstrated a significant yield increase, using ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, cyclization, deamination, and hydrolysis reactions, achieving a yield up to 97.1% (Dong, 2011).

Molecular Structure Analysis

Pyrazole derivatives' molecular structure is often determined through spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies provide unambiguous structure determination, revealing key features like intermolecular hydrogen bond interactions and conformational stability (Naveen et al., 2021).

Chemical Reactions and Properties

Pyrazole compounds undergo various chemical reactions, including functionalization, cyclocondensation, and substitution. Functionalization reactions of pyrazole carboxylic acid and acid chloride with aminophenols lead to N-(hydroxyphenyl)-pyrazole carboxamides in good yields, demonstrating the versatility of pyrazole derivatives in forming new compounds (Yıldırım & Kandemirli, 2006).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystalline structure, often determined by single-crystal X-ray analysis, reveals detailed information about the molecular conformation and intermolecular interactions that influence the physical properties of these compounds.

Chemical Properties Analysis

Pyrazole derivatives exhibit a range of chemical properties due to the presence of nitrogen atoms in the ring, which affects their reactivity and interaction with other molecules. These compounds are known for their ability to participate in hydrogen bonding and π-π interactions, contributing to their stability and reactivity in chemical reactions.

- Improved synthesis and yield of pyrazole derivatives (Dong, 2011).

- Molecular structure determination using spectroscopic methods and X-ray diffraction (Naveen et al., 2021).

- Functionalization reactions of pyrazole carboxylic acids (Yıldırım & Kandemirli, 2006).

科学的研究の応用

Structural and Spectral Studies

1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid and its derivatives are extensively studied for their structural and spectral properties. For instance, research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a similar compound, revealed insights through experimental and theoretical studies, including density functional theory (DFT) analyses and NMR spectroscopy (Viveka et al., 2016).

Functionalization Reactions

The compound's derivatives are used in functionalization reactions, such as the conversion of 1H-pyrazole-3-carboxylic acid into various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which are significant in synthesizing diverse organic compounds (Yıldırım & Kandemirli, 2006).

Role as Receptor Antagonists

Some derivatives of this compound have been designed and evaluated as receptor antagonists, indicating potential applications in pharmaceutical research (Harper et al., 1994).

Auxin Activities and Agricultural Applications

Research has also explored the auxin activities of compounds derived from pyrazole-3-carboxylic acid, indicating potential uses in agriculture, such as growth regulation or as herbicides (Yue et al., 2010).

Synthesis Improvement

Improvements in the synthesis of pyrazole-4-carboxylic acid, closely related to the compound , have been reported. This includes optimizing reaction conditions to increase yield, which is crucial for industrial-scale production (Dong, 2011).

Antileukemic Activity

Some derivatives have been investigated for their antileukemic activity, showing potential in the development of new therapeutic agents (Shealy & O'dell, 1971).

Coordination Polymers

The use of pyrazole-carboxylic acid derivatives in the construction of coordination polymers, particularly with metals like Zn and Cd, has been studied. These materials have applications in areas like catalysis, gas storage, and separation (Cheng et al., 2017).

将来の方向性

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

特性

IUPAC Name |

1-[(4-ethylphenoxy)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-10-3-5-11(6-4-10)18-9-15-8-7-12(14-15)13(16)17/h3-8H,2,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUNMMRCPOIZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

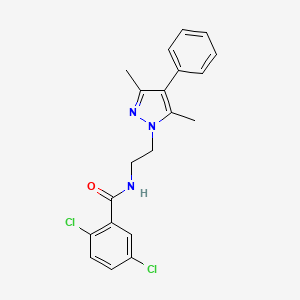

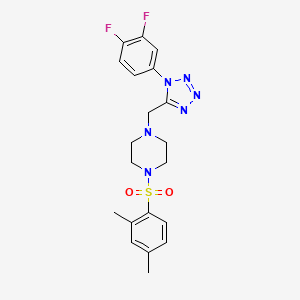

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2492428.png)

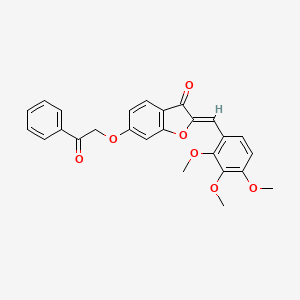

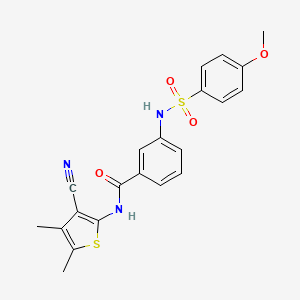

![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)

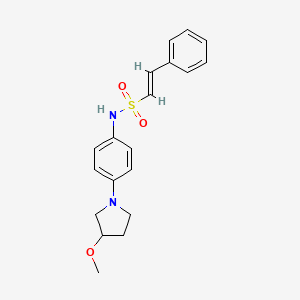

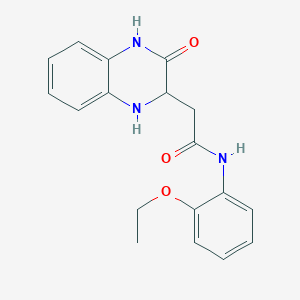

![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide](/img/structure/B2492442.png)

![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)